molecular formula C17H11ClN2O4S2 B2881404 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922062-85-9

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No. B2881404
CAS RN: 922062-85-9
M. Wt: 406.86
InChI Key: PXLQJPLDMWHLEU-UHFFFAOYSA-N
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Description

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H11ClN2O4S2 and its molecular weight is 406.86. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine, a neurotransmitter, from binding to the receptor and triggering a response. This inhibition can alter the biochemical pathways that are regulated by dopamine .

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic pathways in the CNS. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion . Alterations in these pathways can lead to changes in mood, behavior, and bodily functions.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can result in a variety of effects at the molecular and cellular level. These effects can include changes in neuronal firing rates, alterations in gene expression, and modifications to synaptic plasticity . These changes can ultimately lead to alterations in behavior and physiology.

Action Environment

The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors These can include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can influence drug metabolism and response

properties

IUPAC Name

5-chloro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4S2/c18-15-7-8-16(25-15)26(22,23)20-10-5-6-13-11(9-10)17(21)19-12-3-1-2-4-14(12)24-13/h1-9,20H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLQJPLDMWHLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

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